3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)octanamide
Overview
Description
3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)octanamide is a compound with the formula C12H21NO4 . It belongs to the class of organic compounds known as N-acyl-alpha amino acids and derivatives . These are compounds containing an alpha amino acid (or a derivative thereof) which bears an acyl group at its terminal nitrogen atom .
Molecular Structure Analysis
The molecule contains a total of 38 atoms, including 21 Hydrogen atoms, 12 Carbon atoms, 1 Nitrogen atom, and 4 Oxygen atoms . It has a total of 38 bonds, including 17 non-H bonds, 2 multiple bonds, 7 rotatable bonds, 2 double bonds, and 1 five-membered ring . The molecule also contains 1 ester (aliphatic), 1 secondary amide (aliphatic), 1 hydroxyl group, and 1 secondary alcohol .Physical And Chemical Properties Analysis
The average mass of the molecule is 243.303 Da, and the mono-isotopic mass is 243.14706 Da . The molecule has a net charge of 0 .Scientific Research Applications
Luminescent Properties in Benzothiazole Derivatives
A study by Lu et al. (2017) explored the luminescent properties of benzothiazole derivatives, including compounds structurally similar to 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)octanamide. These compounds displayed varied emission regions, contributing to the development of white-light emitting devices with significant applications in lighting and display technologies (Lu et al., 2017).
Synthesis and Applications in Peptidomimetics
Defant et al. (2011) utilized a derivative of 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)octanamide in synthesizing new δ-sugar amino acids. This synthesis process has potential applications in the creation of peptidomimetics, which are crucial in developing new pharmaceuticals and studying protein interactions (Defant et al., 2011).
Isolation from Marine Fungi
In a study by Zhang et al. (2009), new compounds structurally related to 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)octanamide were isolated from the fungus Nigrospora sphaerica. This research contributes to the understanding of marine natural products and their potential applications in drug discovery and development (Zhang et al., 2009).
Implications in Flotation Separation
Research by Lanqing et al. (2016) on novel amide-hydroxamic acid surfactants, similar in structure to 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)octanamide, has shown significant implications in the selective separation of minerals like scheelite from calcite. This has potential applications in mineral processing and extraction industries (Lanqing et al., 2016).
Applications in Maillard Reaction Products
A study by Jiang et al. (2009) involving hydroxycinnamic acids in a glucose/glycine simulated baking model identified reaction products structurally similar to 3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)octanamide. This research has applications in food chemistry, particularly in understanding flavor and color development in baked goods (Jiang et al., 2009).
properties
IUPAC Name |
3-hydroxy-N-(2-oxooxolan-3-yl)octanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-2-3-4-5-9(14)8-11(15)13-10-6-7-17-12(10)16/h9-10,14H,2-8H2,1H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCZVBYOXRSFQBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CC(=O)NC1CCOC1=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20469014 | |
Record name | Octanamide, 3-hydroxy-N-(tetrahydro-2-oxo-3-furanyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20469014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-N-(2-oxotetrahydrofuran-3-yl)octanamide | |
CAS RN |
853799-77-6 | |
Record name | Octanamide, 3-hydroxy-N-(tetrahydro-2-oxo-3-furanyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20469014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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